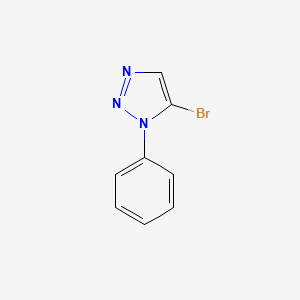
5-Bromo-1-phenyltriazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
5-Bromo-1-phenyltriazole is a heterocyclic compound that belongs to the class of triazoles. Triazoles are five-membered rings containing three nitrogen atoms and two carbon atoms. The presence of a bromine atom at the fifth position and a phenyl group at the first position makes this compound unique. It is of significant interest in various fields due to its potential biological and chemical properties.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-1-phenyltriazole typically involves the cyclization of appropriate precursors. One common method is the reaction of phenylhydrazine with brominated acyl chlorides under acidic conditions. The reaction proceeds through the formation of an intermediate hydrazone, which cyclizes to form the triazole ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Catalysts and solvents are carefully selected to facilitate the reaction and minimize by-products.
化学反応の分析
Types of Reactions: 5-Bromo-1-phenyltriazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: The triazole ring can undergo oxidation to form N-oxides or reduction to form dihydrotriazoles.
Coupling Reactions: The phenyl group can participate in coupling reactions with various electrophiles.
Common Reagents and Conditions:
Substitution Reactions: Typically involve nucleophiles like sodium azide or potassium thiolate in polar solvents.
Oxidation Reactions: Often use oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: Commonly employ reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products:
Substitution Products: Depending on the nucleophile, products can include 5-amino-1-phenyltriazole, 5-thio-1-phenyltriazole, etc.
Oxidation Products: N-oxides of this compound.
Reduction Products: Dihydro derivatives of the triazole ring.
科学的研究の応用
5-Bromo-1-phenyltriazole has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules. It serves as a precursor in the preparation of various heterocyclic compounds.
Biology: Investigated for its potential as an antifungal and antibacterial agent. Its ability to inhibit certain enzymes makes it a candidate for drug development.
Medicine: Explored for its potential therapeutic properties, including anticancer and antiviral activities.
Industry: Utilized in the development of agrochemicals and dyes. Its unique structure makes it valuable in material science for the synthesis of functional materials.
作用機序
The mechanism of action of 5-Bromo-1-phenyltriazole involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The bromine atom and the triazole ring play crucial roles in its binding affinity and specificity. The compound can also interact with nucleic acids, affecting their function and stability.
類似化合物との比較
1-Phenyl-1H-1,2,3-triazole: Lacks the bromine atom, resulting in different reactivity and biological activity.
5-Chloro-1-phenyltriazole: Similar structure but with a chlorine atom instead of bromine, leading to variations in chemical properties and applications.
5-Methyl-1-phenyltriazole:
Uniqueness: 5-Bromo-1-phenyltriazole is unique due to the presence of the bromine atom, which enhances its reactivity in substitution reactions and its potential biological activity. The combination of the bromine atom and the phenyl group provides a distinct set of chemical and physical properties that make it valuable in various research and industrial applications.
特性
分子式 |
C8H6BrN3 |
|---|---|
分子量 |
224.06 g/mol |
IUPAC名 |
5-bromo-1-phenyltriazole |
InChI |
InChI=1S/C8H6BrN3/c9-8-6-10-11-12(8)7-4-2-1-3-5-7/h1-6H |
InChIキー |
MHOFDKAHSZKDTP-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)N2C(=CN=N2)Br |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














